molecular formula C16H13BrO2 B303008 3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one

3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one

Cat. No. B303008
M. Wt: 317.18 g/mol
InChI Key: BMZHOGMFZKAFFH-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one, also known as BMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMPP belongs to the class of chalcones, which are compounds that have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one is not fully understood. However, it has been suggested that 3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one exerts its biological activities through its ability to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer, by blocking the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB.
Biochemical and Physiological Effects
3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by blocking the activation of NF-κB. 3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one has also been shown to scavenge free radicals and inhibit lipid peroxidation, thereby exerting its antioxidant activity. In addition, 3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one has been found to possess antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a wide range of biological assays. However, one limitation of 3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one is its poor solubility in water, which can limit its bioavailability and efficacy in vivo. In addition, more studies are needed to determine the toxicity and safety of 3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one, especially in long-term exposure.

Future Directions

There are several future directions for the study of 3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one. One potential application of 3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one is in the development of novel anticancer drugs. 3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one and its derivatives can be used as lead compounds for the synthesis of new anticancer agents with improved efficacy and reduced toxicity. In addition, more studies are needed to determine the mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one and its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, more studies are needed to determine the pharmacokinetics and pharmacodynamics of 3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one in vivo, to assess its safety and efficacy in human subjects.

Synthesis Methods

3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction between 5-bromo-2-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide. The reaction yields 3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one as a yellow crystalline solid with a melting point of 120-123°C.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. 3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and colon cancer cells, through its ability to induce apoptosis and cell cycle arrest.

properties

Product Name

3-(5-Bromo-2-methoxyphenyl)-1-phenyl-2-propen-1-one

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H13BrO2/c1-19-16-10-8-14(17)11-13(16)7-9-15(18)12-5-3-2-4-6-12/h2-11H,1H3/b9-7+

InChI Key

BMZHOGMFZKAFFH-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)C2=CC=CC=C2

SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.